(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S2/c1-7(14)12-11-13(2)9-5-4-8(18(3,15)16)6-10(9)17-11/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRBPYBCHMRKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide typically involves the reaction of 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2-amine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as pyridine or triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Scientific Research Applications
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to investigate its effects on various cellular processes, including apoptosis and cell cycle regulation.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate signaling pathways by interacting with receptors and altering their downstream effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Observations:
Substituent Effects :
- The 6-methylsulfonyl group in the target compound is a strong electron-withdrawing substituent, contrasting with the 6-nitro group in compound 6d . Both groups enhance electrophilicity, but methylsulfonyl may improve solubility compared to nitro.
- The thiadiazole-thio moiety in 6d introduces a heterocyclic system capable of hydrogen bonding and π-π stacking, which is absent in the target compound. This feature correlates with 6d 's reported VEGFR-2 inhibitory activity .
Synthetic Pathways :
- Compound 6d is synthesized via nucleophilic substitution using K₂CO₃ in acetone, followed by reactions with thiol derivatives .
- The compound is synthesized from benzo[d]thiazole-2-thiol and 6-methylpyridine carbamic chloride, highlighting the versatility of thiol-based coupling strategies .
Biological Activity :
- 6d demonstrates explicit anticancer activity through VEGFR-2 kinase inhibition, likely due to its thiadiazole and phenylureido groups enhancing target affinity .
- The compound is primarily a medical intermediate, suggesting its utility in further derivatization rather than direct bioactivity .
Electronic and Steric Considerations
- In contrast, the 6-nitro group in 6d may create a more polarized aromatic system, affecting redox properties .
- Stereochemistry: The Z-configuration in the target compound’s imine group imposes spatial constraints that could hinder or enhance binding compared to non-stereospecific analogs.
Molecular Docking and Pharmacokinetics
While molecular docking data for the target compound is unavailable, 6d shows strong binding to VEGFR-2 via hydrogen bonds with Cys917 and π-stacking with Phe1047 . The methylsulfonyl group in the target compound may similarly engage in hydrophobic interactions. Pharmacokinetic predictions for 6d (using preADMET tools) suggest moderate bioavailability, a metric that could inform studies on the target compound .
Biological Activity
(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)acetamide is a compound belonging to the benzothiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a unique structure that includes:
- Benzothiazole moiety : Known for its pharmacological properties.
- Methylsulfonyl group : Enhances solubility and biological interactions.
- Acetamide functionality : Contributes to its activity against various biological targets.
Research indicates that this compound interacts with several biological targets:
| Target | Affinity (Ki) |
|---|---|
| Histamine H3 receptor (H3R) | 0.036 μM |
| Acetylcholinesterase (AChE) | Not specified |
| Butyrylcholinesterase (BuChE) | Not specified |
| Monoamine Oxidase B (MAO-B) | Not specified |
These interactions suggest a potential role in modulating neurotransmitter levels, which can be relevant in treating conditions like Alzheimer's disease and other neurodegenerative disorders.
Biological Activity
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits significant antimicrobial activity. Its structural features may enhance binding to bacterial enzymes, leading to inhibition of growth.
- Anticancer Activity : The compound has shown promise in cytotoxic assays against various cancer cell lines. For example, a study indicated that thiazole derivatives, similar in structure, exhibited IC50 values in the low micromolar range against tumors, suggesting potential anticancer efficacy.
- Anti-inflammatory Effects : The presence of the methylsulfonyl group is hypothesized to contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Study on Anticancer Activity
A recent investigation focused on the structure-activity relationship (SAR) of thiazole derivatives, including this compound. The results demonstrated that modifications in the aromatic ring significantly influenced cytotoxicity against cancer cell lines. The compound's unique thiazole structure was linked to enhanced apoptotic effects compared to standard treatments like doxorubicin .
Antimicrobial Evaluation
In vitro studies have evaluated the efficacy of this compound against various pathogens. For instance, compounds with similar thiazole structures were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimal cytotoxicity towards mammalian cells . This suggests that this compound could be a candidate for further development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
